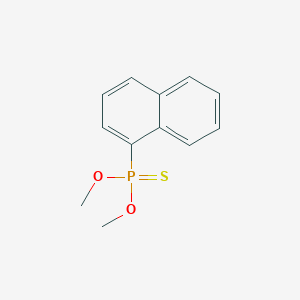
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester is a chemical compound with the molecular formula C6H10NO5P. It is an ester of phosphoric acid and isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester typically involves the esterification of phosphoric acid with dimethyl 5-methyl-3-isoxazolyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides .
Scientific Research Applications
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which plays a crucial role in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, dimethyl 3-isoxazolyl ester
- Phosphoric acid, dimethyl 4-methyl-3-isoxazolyl ester
- Phosphoric acid, dimethyl 5-ethyl-3-isoxazolyl ester
These compounds share similar structural features but differ in the substitution patterns on the isoxazole ring.
Properties
CAS No. |
32306-31-3 |
|---|---|
Molecular Formula |
C6H10NO5P |
Molecular Weight |
207.12 g/mol |
IUPAC Name |
dimethyl (5-methyl-1,2-oxazol-3-yl) phosphate |
InChI |
InChI=1S/C6H10NO5P/c1-5-4-6(7-11-5)12-13(8,9-2)10-3/h4H,1-3H3 |
InChI Key |
BZGBLJAGBTWMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)





![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)


